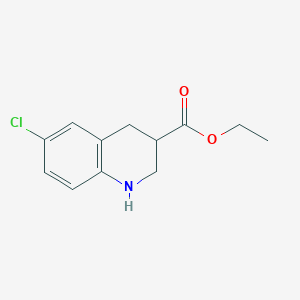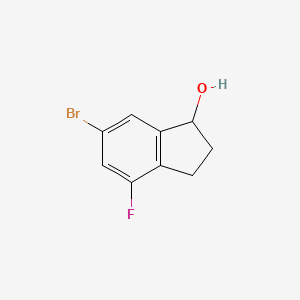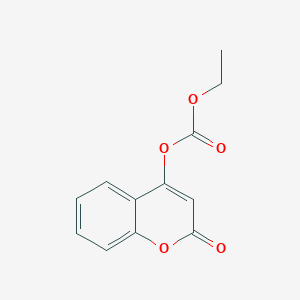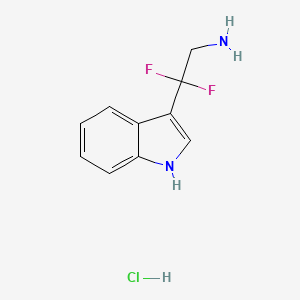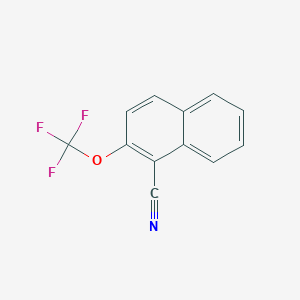
8-Bromoquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoquinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family. Quinolines are aromatic compounds characterized by a benzene ring fused with a pyridine ring. The presence of a bromine atom at the 8th position and an aldehyde group at the 3rd position makes this compound a unique derivative with significant chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-3-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 8th position.
Formylation: The brominated quinoline is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3rd position
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products:
Oxidation: 8-Bromoquinoline-3-carboxylic acid.
Reduction: 8-Bromoquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Bromoquinoline-3-carbaldehyde has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the development of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 8-Bromoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets .
Comparación Con Compuestos Similares
- 2-Chloroquinoline-3-carbaldehyde
- 8-Bromoquinoline-2-carbaldehyde
- 8-Aminoquinoline-3-carbaldehyde
Comparison: 8-Bromoquinoline-3-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, the bromine atom at the 8th position in this compound offers different steric and electronic effects, influencing its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H6BrNO |
|---|---|
Peso molecular |
236.06 g/mol |
Nombre IUPAC |
8-bromoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-6H |
Clave InChI |
XHDAOTBSBACBSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN=C2C(=C1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





